molecular formula C25H30N4O2 B14955216 4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide

4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide

Cat. No.: B14955216
M. Wt: 418.5 g/mol
InChI Key: JDSAYSNWIUCVQL-UHFFFAOYSA-N
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Description

4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(4-PHENYLBUTAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a benzotriazine ring, a phenylbutyl group, and a cyclohexane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(4-PHENYLBUTAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenylbutyl Group: This step involves the alkylation of the benzotriazine ring with a phenylbutyl halide in the presence of a base.

    Formation of the Cyclohexane Carboxamide Moiety: The final step involves the coupling of the benzotriazine derivative with a cyclohexane carboxylic acid derivative using a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(4-PHENYLBUTAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(4-PHENYLBUTAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases related to its molecular targets.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-(4-PHENYLBUTAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL Derivatives: These compounds share the benzotriazine core and may have similar reactivity and applications.

    Phenylbutyl Derivatives: Compounds with a phenylbutyl group may exhibit similar pharmacological properties.

    Cyclohexane Carboxamide Derivatives: These compounds share the cyclohexane carboxamide moiety and may have similar chemical properties.

Properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-(4-phenylbutan-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C25H30N4O2/c1-18(11-12-19-7-3-2-4-8-19)26-24(30)21-15-13-20(14-16-21)17-29-25(31)22-9-5-6-10-23(22)27-28-29/h2-10,18,20-21H,11-17H2,1H3,(H,26,30)

InChI Key

JDSAYSNWIUCVQL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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